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2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenoxy group and a pyrimidinylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide typically involves the following steps:
Etherification: The brominated phenol is then reacted with an appropriate alkylating agent to form 2-(2-bromo-4-tert-butylphenoxy)acetate.
Amidation: The acetate derivative is then subjected to amidation with pyrimidin-2-ylamine under suitable conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The phenoxy and pyrimidinyl groups can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products include derivatives with different substituents replacing the bromo group.
Oxidation: Products may include oxidized forms of the phenoxy group.
Reduction: Reduced forms of the pyrimidinyl group.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide involves its interaction with specific molecular targets. The bromo group can facilitate binding to certain enzymes or receptors, while the pyrimidinylacetamide moiety can interact with nucleic acids or proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-tert-butylphenol: Shares the bromo and tert-butylphenol moieties but lacks the pyrimidinylacetamide group.
2-(2-bromo-4-tert-butylphenoxy)-N-(4-chloro-2-nitrophenyl)carbamate: Contains a similar phenoxy structure but with different substituents.
Uniqueness
2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide is unique due to the combination of its bromo-substituted phenoxy group and pyrimidinylacetamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-pyrimidin-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-16(2,3)11-5-6-13(12(17)9-11)22-10-14(21)20-15-18-7-4-8-19-15/h4-9H,10H2,1-3H3,(H,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLUQKJCNNLQKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=NC=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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